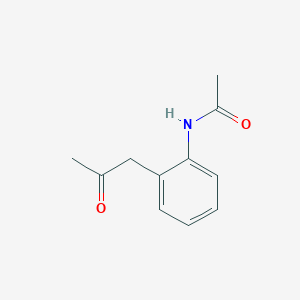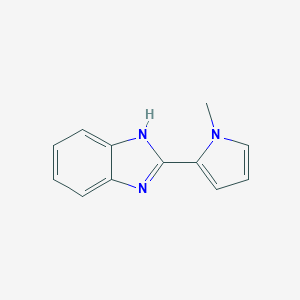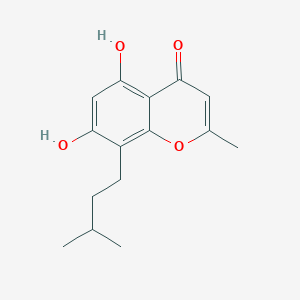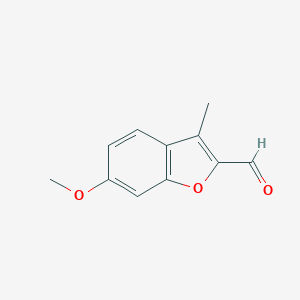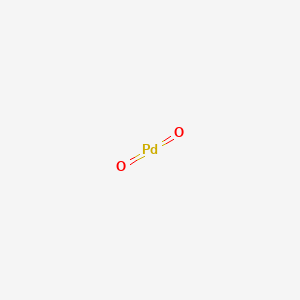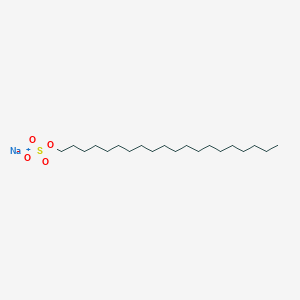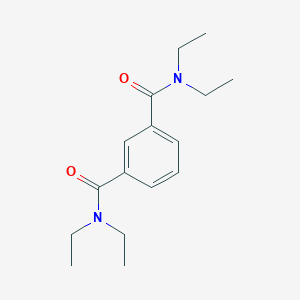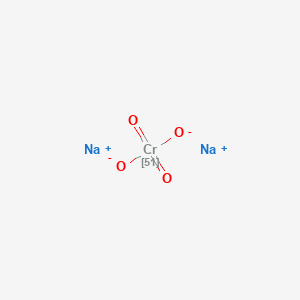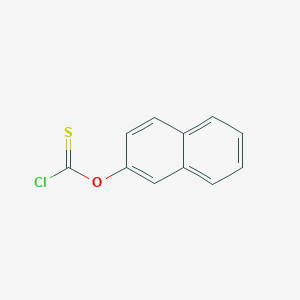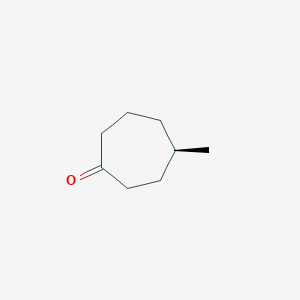
(4R)-4-Methylcycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Methylcycloheptan-1-one, also known as Pulegone, is a cyclic ketone commonly found in the essential oils of various plants. It has a unique odor and flavor and is widely used in the fragrance and flavor industry. Apart from its commercial applications, Pulegone has also been studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (4R)-4-Methylcycloheptan-1-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. (4R)-4-Methylcycloheptan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. (4R)-4-Methylcycloheptan-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
(4R)-4-Methylcycloheptan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (4R)-4-Methylcycloheptan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, (4R)-4-Methylcycloheptan-1-one has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It also has a unique odor and flavor, making it easy to identify. However, (4R)-4-Methylcycloheptan-1-one has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, (4R)-4-Methylcycloheptan-1-one has a low stability at high temperatures, making it unsuitable for experiments that involve high temperatures.
Orientations Futures
There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one. One potential direction is the development of (4R)-4-Methylcycloheptan-1-one-based drugs for the treatment of various diseases. Another direction is the study of the potential synergistic effects of (4R)-4-Methylcycloheptan-1-one with other compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4R)-4-Methylcycloheptan-1-one can provide valuable insights into its therapeutic potential. Finally, the study of the potential toxicity of (4R)-4-Methylcycloheptan-1-one is essential for its safe use in various applications.
Conclusion:
In conclusion, (4R)-4-Methylcycloheptan-1-one is a cyclic ketone with a unique odor and flavor. It has various commercial applications in the fragrance and flavor industry and has also been studied for its potential therapeutic properties. (4R)-4-Methylcycloheptan-1-one has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. It also has potential anticancer properties. (4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, with the oxidation of menthone being the most commonly used method. While (4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one, including the development of (4R)-4-Methylcycloheptan-1-one-based drugs and the study of its potential toxicity.
Méthodes De Synthèse
(4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, including the oxidation of menthone, the reduction of piperitone, and the rearrangement of α-pinene oxide. The most commonly used method is the oxidation of menthone, which involves the use of oxidizing agents such as chromic acid or potassium permanganate. This method yields a high purity of (4R)-4-Methylcycloheptan-1-one, making it suitable for various applications.
Applications De Recherche Scientifique
(4R)-4-Methylcycloheptan-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. (4R)-4-Methylcycloheptan-1-one has also been studied for its potential anticancer properties. Studies have shown that (4R)-4-Methylcycloheptan-1-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
13609-59-1 |
|---|---|
Nom du produit |
(4R)-4-Methylcycloheptan-1-one |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
(4R)-4-methylcycloheptan-1-one |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
WXVNSHRGPVHBPD-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CCCC(=O)CC1 |
SMILES |
CC1CCCC(=O)CC1 |
SMILES canonique |
CC1CCCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




